A Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-5-nitroaniline and its Hemisulfate Salt
A Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-5-nitroaniline and its Hemisulfate Salt
This guide provides a detailed exploration of the physical and chemical properties of 2,3-dimethyl-5-nitroaniline, a notable nitroaromatic amine. Due to the limited availability of direct experimental data for its hemisulfate salt, this document will also present a scientifically grounded projection of the salt's properties based on established principles of organic salt formation and analogous compounds. This resource is intended for researchers, chemists, and professionals in the fields of drug development and chemical synthesis who require a comprehensive understanding of this compound's characteristics for its effective application.
Introduction: The Significance of 2,3-Dimethyl-5-nitroaniline
Nitroaromatic compounds are fundamental building blocks in modern organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and dye industries. The specific substitution pattern of 2,3-dimethyl-5-nitroaniline, featuring both electron-donating methyl groups and an electron-withdrawing nitro group on the aniline scaffold, imparts a unique electronic and steric profile. This distinct arrangement influences its reactivity, potential as a synthetic intermediate, and its physical properties. The formation of a hemisulfate salt is a common strategy to enhance the aqueous solubility and handling characteristics of aniline derivatives, which is of particular importance in pharmaceutical and process chemistry.
Physicochemical Properties of 2,3-Dimethyl-5-nitroaniline
Direct experimental data on the physical properties of 2,3-dimethyl-5-nitroaniline (CAS No: 106837-44-9) is not extensively reported in publicly accessible literature. However, based on supplier specifications and the known properties of related isomers, we can compile the following information.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Likely a yellow to orange crystalline solid | Inferred from related nitroaniline compounds. |
| Melting Point | Not specified in available literature. | Requires experimental determination. |
| Boiling Point | Not specified in available literature. | Likely decomposes upon heating, typical for nitroanilines. |
| Solubility | Expected to be poorly soluble in water and soluble in organic solvents. | Based on the general solubility of nitroanilines. |
The Hemisulfate Salt: Projected Properties and Their Scientific Basis
The formation of a hemisulfate salt involves the reaction of two equivalents of the basic aniline with one equivalent of sulfuric acid. This acid-base reaction results in the protonation of the amino group, forming an anilinium cation, with the sulfate anion as the counter-ion.
Rationale for Salt Formation
The primary motivation for converting a free aniline to its salt form is to modulate its physical properties. For 2,3-dimethyl-5-nitroaniline, forming the hemisulfate salt is anticipated to:
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Enhance Aqueous Solubility: The ionic nature of the salt allows for more favorable interactions with polar solvents like water, a critical factor in many chemical and pharmaceutical processes.
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Improve Stability and Handling: Salts are often more crystalline and less prone to oxidation than the corresponding free base, leading to improved shelf-life and ease of handling.
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Modify Melting Point: Salt formation typically results in a higher melting point compared to the free base due to the strong ionic interactions in the crystal lattice.
Projected Physicochemical Properties of 2,3-Dimethyl-5-nitroaniline Hemisulfate
While direct experimental data is unavailable, we can project the properties of the hemisulfate salt based on the known behavior of other aniline sulfates.
| Property | Projected Value/Characteristic | Scientific Rationale |
| Molecular Formula | (C₈H₁₀N₂O₂)₂·H₂SO₄ | Stoichiometry of a hemisulfate salt. |
| Molecular Weight | 430.46 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or yellowish crystalline solid | Aniline sulfates are typically crystalline solids. |
| Melting Point | Significantly higher than the free base | The strong ionic forces in the salt's crystal lattice require more energy to overcome. |
| Solubility in Water | Moderately to highly soluble | The ionic character of the anilinium sulfate will facilitate dissolution in water. Aniline sulfate itself is soluble in water.[2] |
| Solubility in Organic Solvents | Reduced solubility in non-polar organic solvents | The increased polarity of the salt form will decrease its affinity for non-polar solvents. |
| pKa | The pKa of the anilinium ion will be lower than that of typical anilinium ions due to the electron-withdrawing nitro group. | The nitro group destabilizes the positive charge on the anilinium ion, making it a stronger acid. |
Experimental Protocol: Conceptual Synthesis of 2,3-Dimethyl-5-nitroaniline Hemisulfate
The following is a conceptual, step-by-step methodology for the laboratory-scale preparation of 2,3-dimethyl-5-nitroaniline hemisulfate. This protocol is based on standard procedures for the synthesis of aniline salts.
Materials:
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2,3-Dimethyl-5-nitroaniline
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Concentrated Sulfuric Acid (98%)
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Ethanol (or another suitable organic solvent in which the free base is soluble and the salt is sparingly soluble)
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Diethyl ether (as an anti-solvent)
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Stir plate and magnetic stir bar
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Ice bath
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Büchner funnel and filter paper
Procedure:
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Dissolution of the Free Base: Dissolve a known quantity of 2,3-dimethyl-5-nitroaniline in a minimal amount of a suitable organic solvent, such as ethanol, with stirring.
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Preparation of the Sulfuric Acid Solution: In a separate container, carefully dilute the stoichiometric amount (0.5 equivalents) of concentrated sulfuric acid in the same solvent. Caution: This dilution is exothermic and should be performed slowly and with cooling.
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Salt Formation: Slowly add the sulfuric acid solution dropwise to the stirred solution of 2,3-dimethyl-5-nitroaniline at room temperature or with cooling in an ice bath. The formation of a precipitate should be observed.
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Complete Precipitation: If precipitation is not complete, the addition of a non-polar anti-solvent, such as diethyl ether, can be used to induce further precipitation.
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Isolation of the Salt: The resulting solid is collected by vacuum filtration using a Büchner funnel.
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Washing and Drying: The collected solid should be washed with a small amount of cold solvent or the anti-solvent to remove any unreacted starting materials. The purified salt is then dried under vacuum to remove residual solvent.
Causality in Experimental Choices:
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The choice of solvent is critical. The free base should be soluble, while the resulting salt should be sparingly soluble to allow for efficient isolation.
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The slow, dropwise addition of the acid with cooling is essential to control the exothermic reaction and prevent potential side reactions or degradation of the product.
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The use of an anti-solvent is a common technique to decrease the solubility of the desired product and maximize the yield.
Visualization of Key Concepts
Molecular Structure and Salt Formation
Caption: Formation of the hemisulfate salt from 2,3-dimethyl-5-nitroaniline and sulfuric acid.
Relationship Between Structure and Solubility
Caption: The effect of salt formation on the solubility profile of 2,3-dimethyl-5-nitroaniline.
Conclusion
While direct experimental data for 2,3-dimethyl-5-nitroaniline hemisulfate remains elusive in the current body of scientific literature, a robust understanding of its likely physical properties can be established through the application of fundamental chemical principles. The conversion of the free base to its hemisulfate salt is a viable and recommended strategy for enhancing aqueous solubility and improving the compound's handling characteristics. The experimental protocol and projected properties outlined in this guide provide a solid foundation for researchers and professionals working with this and related nitroaromatic compounds. Further experimental characterization of this specific salt is warranted to validate these projections and expand the available data for this class of compounds.
References
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Capot Chemical. (n.d.). Specifications of 2,3-dimethyl-5-nitroaniline. Retrieved from [Link]
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Australian Government Department of Health. (2023, June 26). Aniline and its salts - Evaluation statement. Retrieved from [Link]
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Ottokemi. (n.d.). Aniline sulphate, 98% 542-16-5 India. Retrieved from [Link]
